10-acetyl-11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
10-acetyl-11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1089847
InChI:
InChI=1S/C24H24N2O4/c1-14(27)26-18-7-5-4-6-16(18)25-17-11-24(2,3)12-19(28)22(17)23(26)15-8-9-20-21(10-15)30-13-29-20/h4-10,23,25H,11-13H2,1-3H3
SMILES:
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5
Molecular Formula:
C24H24N2O4
Molecular Weight:
404.5 g/mol
10-acetyl-11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Inhibitors
Cat. No.: VC1089847
Molecular Formula: C24H24N2O4
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
![10-acetyl-11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -](/images/no_structure.jpg)
Molecular Formula | C24H24N2O4 |
---|---|
Molecular Weight | 404.5 g/mol |
IUPAC Name | 5-acetyl-6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Standard InChI | InChI=1S/C24H24N2O4/c1-14(27)26-18-7-5-4-6-16(18)25-17-11-24(2,3)12-19(28)22(17)23(26)15-8-9-20-21(10-15)30-13-29-20/h4-10,23,25H,11-13H2,1-3H3 |
Standard InChI Key | ICHJCXINUHPOBX-UHFFFAOYSA-N |
SMILES | CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES | CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5 |
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